molecular formula C10H13BrO3S B14767476 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene

1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene

Cat. No.: B14767476
M. Wt: 293.18 g/mol
InChI Key: NUUMGFJHNVBUDK-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is a white solid compound with the chemical formula C10H13BrO3S and a molecular weight of 293.18 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methanesulfonylethoxy group, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene typically involves the bromination of 4-(2-methanesulfonylethoxy)-2-methylbenzene. This process can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methanesulfonylethoxy group can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonylethoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(2-methanesulfonylethoxy)benzene: Similar structure but lacks the methyl group.

    4-Bromo-2-methylphenol: Contains a bromine and methyl group but lacks the methanesulfonylethoxy group.

    1-Bromo-2-methyl-4-nitrobenzene: Contains a bromine and methyl group with a nitro group instead of methanesulfonylethoxy.

Uniqueness

1-Bromo-4-(2-methanesulfonylethoxy)-2-methylbenzene is unique due to the presence of both the methanesulfonylethoxy group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13BrO3S

Molecular Weight

293.18 g/mol

IUPAC Name

1-bromo-2-methyl-4-(2-methylsulfonylethoxy)benzene

InChI

InChI=1S/C10H13BrO3S/c1-8-7-9(3-4-10(8)11)14-5-6-15(2,12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

NUUMGFJHNVBUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCS(=O)(=O)C)Br

Origin of Product

United States

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